molecular formula C23H23NO4 B275587 N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine

Cat. No. B275587
M. Wt: 377.4 g/mol
InChI Key: RFPXCCJECMGPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as a substituted amphetamine and is commonly referred to as ecstasy or molly. While MDMA is often associated with recreational use, it has also been the subject of scientific research due to its potential therapeutic benefits.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in regulating pleasure and reward. Norepinephrine is a neurotransmitter that is involved in regulating the fight or flight response. The release of these neurotransmitters leads to feelings of euphoria, increased sociability, and heightened sensory perception.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine has a number of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature. N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine also causes the release of vasopressin, a hormone that is involved in regulating water retention and blood pressure. In addition, N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine can cause dehydration, muscle tension, and jaw clenching.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine has a number of advantages for use in lab experiments. It is a potent and selective serotonin releaser, which makes it useful for studying the role of serotonin in the brain. N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine is also relatively easy to administer and produces consistent effects across subjects. However, there are also a number of limitations to using N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine in lab experiments. N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine is a controlled substance, which makes it difficult to obtain and use in research. In addition, the effects of N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine can be highly variable depending on a number of factors, including the dose, route of administration, and individual differences in metabolism.

Future Directions

There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine in the treatment of addiction. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine may be able to reduce cravings for drugs such as cocaine and methamphetamine. Another area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine in the treatment of depression. Preliminary studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine may be able to enhance the effects of psychotherapy in patients with treatment-resistant depression. Finally, there is also interest in developing new analogs of N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine that may have improved therapeutic potential and reduced side effects.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine using a reducing agent such as aluminum amalgam or sodium borohydride. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine is complex and requires specialized knowledge and equipment.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine has been the subject of scientific research due to its potential therapeutic benefits. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine may be effective in treating post-traumatic stress disorder (PTSD) and anxiety in patients with life-threatening illnesses. N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine has also been studied for its potential use in couples therapy and for its ability to enhance empathy and social bonding.

properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C23H23NO4/c1-25-21-9-5-8-19(23(21)26-15-17-6-3-2-4-7-17)14-24-13-18-10-11-20-22(12-18)28-16-27-20/h2-12,24H,13-16H2,1H3

InChI Key

RFPXCCJECMGPNA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNCC3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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